2-({1-[(5-Methylthiophen-2-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile
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Overview
Description
2-({1-[(5-Methylthiophen-2-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound with a molecular formula of C17H19N3O3S2 and a molecular weight of 377.48. This compound is notable for its unique structure, which includes a piperidine ring, a thiophene ring, and a pyridine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-({1-[(5-Methylthiophen-2-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile involves multiple steps, typically starting with the preparation of the piperidine and thiophene intermediates. The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the formation of the sulfonyl and methoxy groups . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted derivatives of the original compound .
Scientific Research Applications
2-({1-[(5-Methylthiophen-2-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The piperidine and pyridine rings may also play a role in binding to biological targets, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-({1-[(5-Methylthiophen-2-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile include other sulfonylpiperidine and thiophene derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example:
2-[[1-(5-Methylthiophen-2-yl)sulfonylpiperidin-2-yl]-1,3-benzoxazole: Similar structure but with a benzoxazole ring instead of a pyridine ring.
Herbicidal imidazole compounds: Share the sulfonylpiperidine structure but have different applications and biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[1-(5-methylthiophen-2-yl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-13-4-5-17(24-13)25(21,22)20-8-2-3-15(11-20)12-23-16-9-14(10-18)6-7-19-16/h4-7,9,15H,2-3,8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBPXZPVOZTTMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)COC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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